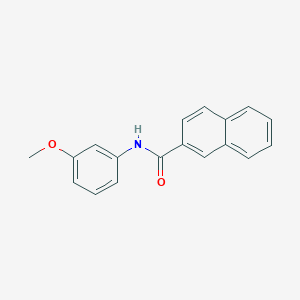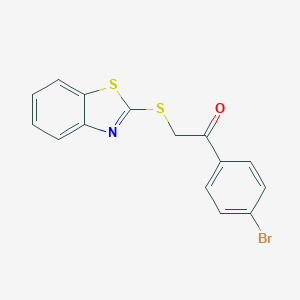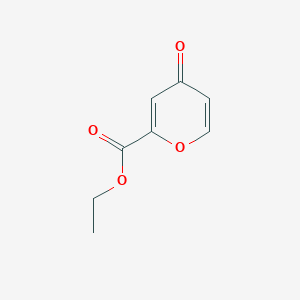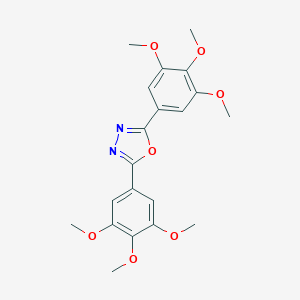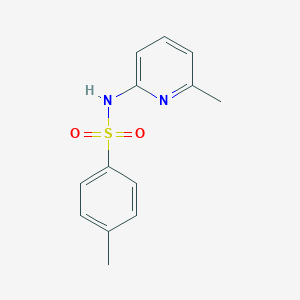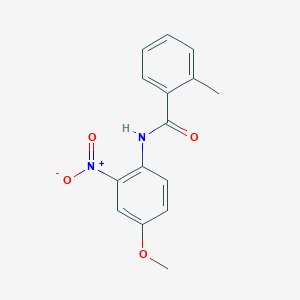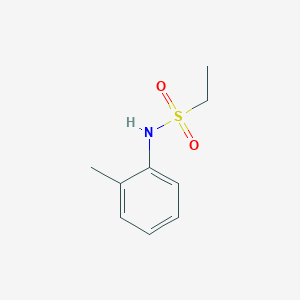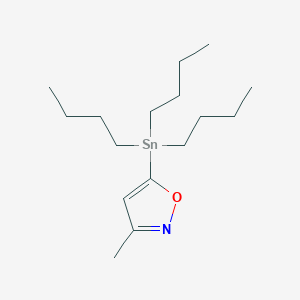
3-Methyl-5-(tributylstannyl)isoxazole
Overview
Description
3-Methyl-5-(tributylstannyl)isoxazole is an organotin compound with the molecular formula C16H31NOSn and a molecular weight of 372.13 g/mol . This compound is part of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tributylstannyl group makes it particularly interesting for various synthetic applications, especially in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tributylstannyl)isoxazole typically involves a (3+2) cycloaddition reaction. One common method uses tributyl(ethynyl)tin as a dipolarophile . The reaction conditions often require a palladium catalyst to facilitate the cycloaddition process, yielding the desired isoxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions. The use of palladium catalysts and appropriate solvents ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tributylstannyl)isoxazole undergoes various chemical reactions, including:
Cycloaddition Reactions: This compound is known for its role in palladium-catalyzed, three-component reactions that yield nitrile and 1,3-dipolar cycloaddition products.
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cycloaddition reactions to facilitate the formation of isoxazole derivatives.
Copper(I) Chloride: Employed in the conversion of nitriles to oxides.
Major Products Formed
Nitrile and 1,3-Dipolar Cycloaddition Products: These are the primary products formed during the palladium-catalyzed reactions.
Oxides: Formed from the conversion of nitriles in the presence of copper(I) chloride.
Scientific Research Applications
3-Methyl-5-(tributylstannyl)isoxazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications.
Material Science: Isoxazole derivatives are investigated for their liquid crystalline properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(tributylstannyl)isoxazole primarily involves its role as a reagent in cycloaddition and substitution reactions. The palladium-catalyzed cycloaddition mechanism involves the formation of a palladium complex, which facilitates the coupling of unsaturated functional groups to form the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
3-Chloroisoxazole: Known for its binding affinity with GABA and glutamate receptors.
3-Hydroxyisoxazole: Acts as a bioisostere of the carboxyl group and has applications in medicinal chemistry.
Uniqueness
3-Methyl-5-(tributylstannyl)isoxazole is unique due to its tributylstannyl group, which provides versatility in synthetic applications. Its ability to undergo palladium-catalyzed cycloaddition reactions distinguishes it from other isoxazole derivatives .
Properties
IUPAC Name |
tributyl-(3-methyl-1,2-oxazol-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNJPDQYSBWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376845 | |
| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126085-89-0 | |
| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
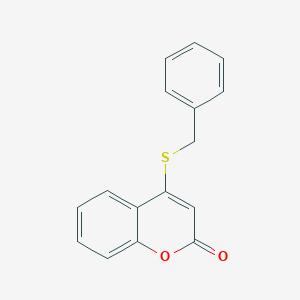
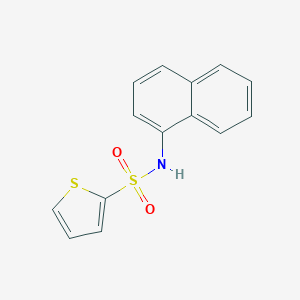
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)
